Predicted CNS Permeability Advantage via Exceptionally Low Polar Surface Area
The compound's topological polar surface area (tPSA) is calculated as 15.27 Ų , which is substantially below the widely accepted 90 Ų threshold for passive blood-brain barrier penetration. By comparison, the clinical-stage ATX inhibitor ziritaxestat (GLPG1690) has a tPSA of approximately 78 Ų [1]. This ~5-fold lower PSA suggests the compound may possess markedly superior passive CNS permeability, a differentiating feature for neurological applications where ATX/LPA signaling is implicated, such as neuropathic pain or multiple sclerosis.
| Evidence Dimension | Topological polar surface area (tPSA) for BBB penetration potential |
|---|---|
| Target Compound Data | 15.27 Ų |
| Comparator Or Baseline | Ziritaxestat (GLPG1690): ~78 Ų; BBB penetration threshold: >90 Ų |
| Quantified Difference | Approximately 5-fold lower tPSA than ziritaxestat; 6-fold below the 90 Ų BBB threshold |
| Conditions | In silico calculation via mcule platform; literature data for GLPG1690 from PubChem |
Why This Matters
When selecting an ATX inhibitor for CNS disease models, exceptionally low PSA predicts higher unbound brain exposure and may reduce the need for invasive delivery routes.
- [1] PubChem. Compound Summary for CID 51038307 (GLPG1690). National Center for Biotechnology Information, 2025. View Source
